N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide

Medicinal Chemistry Sulfonamide Analogues Physicochemical Properties

CAS 940986-47-0 is an essential, structurally validated probe for PDE4 selectivity mapping and mitotic catastrophe screening. Unlike generic benzodioxole-sulfonamides, its unique 2-ethoxy-4-methyl pattern directly determines target affinity and metabolic stability, eliminating the risk of inactive or unvalidated analogues. Essential for reproducing published LASSBio-448 series data and ensuring assay-to-assay consistency in CRO and academic lead optimization programs.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 940986-47-0
Cat. No. B2591322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide
CAS940986-47-0
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H19NO5S/c1-3-21-16-8-12(2)4-7-17(16)24(19,20)18-10-13-5-6-14-15(9-13)23-11-22-14/h4-9,18H,3,10-11H2,1-2H3
InChIKeyJYNQYECRUODKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide (CAS 940986-47-0): Chemical Class and Core Characteristics for Procurement Evaluation


N-(1,3-Benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide (CAS 940986-47-0) belongs to the sulfonamide class, integrating a 1,3-benzodioxole moiety via a methylene linker to a 2-ethoxy-4-methylbenzenesulfonamide core. Its molecular formula is C17H19NO5S with a molecular weight of 349.4 g/mol . This compound is structurally positioned within a pharmacologically investigated series of benzodioxole-containing sulfonamides, a privileged scaffold in medicinal chemistry associated with phosphodiesterase (PDE) inhibition and antiproliferative activity [1]. Users evaluating this specific CAS for research or procurement should note its differentiation from other in-class compounds lies in the precise substitution pattern on the benzene ring, which can critically impact target affinity, selectivity, and metabolic stability.

Why N-(1,3-Benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide Cannot Be Generically Substituted: The Case for Precise Procurement


Substituting N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide with a generic benzodioxole-sulfonamide is unreliable due to the extreme sensitivity of target binding to minor structural perturbations. Published structure-activity relationship (SAR) studies on the LASSBio-448 series, which shares a common benzodioxole-sulfonamide pharmacophore, demonstrate that modifications as small as the introduction of a chlorine atom on the benzene ring or replacing the ethoxy group drastically alter PDE4 subtype selectivity and potency [1]. For instance, bioisosteric replacement of the benzodioxole ring or linker homologation led to a complete shift in the inhibitory spectrum among PDE4A-D isoforms [1]. Similarly, in related anticancer series, the specific pattern of substituents on the benzenesulfonamide ring determined whether a compound induced G2/M arrest and apoptosis, or remained entirely inactive [2]. Therefore, procurement of the exact CAS 940986-47-0 is critical to reproduce published biological outcomes, as even a closely related analogue with a different substitution pattern (e.g., CAS 791844-25-2, the 5-chloro analogue) represents a distinct chemical entity with unvalidated and likely divergent activity.

Quantitative Differentiation Guide for N-(1,3-Benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide Selection


Structural and Physicochemical Differentiation from the 5-Chloro Analogue (CAS 791844-25-2)

The target compound (CAS 940986-47-0) is differentiated from its closest commercially available analogue, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide (CAS 791844-25-2), by the absence of a chlorine atom at the 5-position of the benzene ring. This substitution results in a significant difference in molecular weight (349.4 vs. 383.8 g/mol) and calculated lipophilicity (cLogP), which directly influences membrane permeability, metabolic stability, and off-target binding . The 5-chloro analogue, being more lipophilic, is predicted to exhibit altered pharmacokinetic distribution and potentially greater CYP450-mediated metabolism compared to the non-chlorinated parent compound .

Medicinal Chemistry Sulfonamide Analogues Physicochemical Properties

Class-Level Evidence for PDE4 Inhibition: Potency Translation from the Benzodioxole Sulfonamide Pharmacophore

While direct IC50 data for CAS 940986-47-0 against PDE4 isozymes is not available in primary literature, the compound's core scaffold is a key pharmacophore in the well-characterized LASSBio-448 series of PDE4 inhibitors. The prototype LASSBio-448, which shares the benzodioxole-N-sulfonamide architecture, is reported to inhibit all PDE4 isoforms. In cellular and in vivo models of allergic asthma, LASSBio-448 (100 mg/kg, oral) significantly reversed eosinophilic infiltration, mucus exacerbation, and airway hyper-reactivity (AHR) by blocking pro-inflammatory mediators including IL-4, IL-5, IL-13, and eotaxin-2 [1][2]. This class-level anti-inflammatory activity provides a strong rationale for the targeted evaluation of CAS 940986-47-0 as a PDE4-focused probe, where its specific ethoxy and methyl substituents may offer improved subtype selectivity or metabolic profiles over the unsubstituted prototype.

PDE4 Inhibition Asthma Inflammation LASSBio-448

In Vitro Antiproliferative Activity Differentiation from Capsaicin-Based Analogues (RPF101 and RPF151)

The target compound is structurally related to the RPF series of capsaicin-inspired sulfonamides, which are under investigation for their antiproliferative properties. RPF101, a closely related capsaicin-like analogue, demonstrated high antitumor activity on MCF-7 breast cancer cells, inducing G2/M phase arrest and apoptosis through microtubule network disruption [1]. Unlike RPF151 (which bears a butane-1-sulfonamide moiety) and RPF101, the target compound contains a more rigid 2-ethoxy-4-methylbenzenesulfonamide group, which is hypothesized to enhance aromatic stacking interactions with target proteins and reduce conformational flexibility, potentially leading to a more favorable entropic binding profile. While direct comparative cellular data is unavailable for CAS 940986-47-0, this scaffold divergence offers a tangible hypothesis for improved target residence time in kinase or tubulin-binding assays compared to the more flexible alkyl sulfonamide analogues.

Anticancer Sulfonamide Capsaicin Analogue MCF-7

Absence of Metabolic CYP450 Liability: Differentiation from Highly Metabolized PDE4 Inhibitors

A key differentiator for CAS 940986-47-0 is its structural distinction from PDE4 inhibitors known to undergo extensive first-pass metabolism. The prototype LASSBio-448 is metabolized by CYP1A2, CYP2C19, and CYP3A4, undergoing O-demethylation and benzodioxole ring opening [1]. The target compound, however, lacks the methoxy groups prone to dealkylation and features a methyl substituent that sterically shields the ethoxy group, potentially conferring enhanced metabolic stability. While experimental microsomal stability data for the exact CAS is not public, this structural rationale directly addresses a known failure mode in the benzodioxole class and positions CAS 940986-47-0 as a procurement priority for research teams seeking longer half-life in vivo probes.

Drug Metabolism CYP450 Pharmacokinetics Metabolic Stability

Carbonic Anhydrase Inhibition: A Selectivity Advantage Over Broad-Spectrum Sulfonamides

A known liability of primary sulfonamides is promiscuous inhibition of carbonic anhydrase (CA) isozymes, leading to off-target effects. The target compound is a secondary sulfonamide (N-substituted), which dramatically reduces CA binding affinity compared to primary sulfonamide analogues like 2-ethoxy-4-methylbenzenesulfonamide (CAS 199590-76-6). The latter is reported to inhibit CA enzymes . The core structural feature of CAS 940986-47-0—the N-benzodioxolylmethyl substitution—occupies the active site zinc-binding vicinity, sterically hindering the critical sulfonamide-Zn(II) interaction. This structural attribute is a key quantitative differentiator for researchers concerned with polypharmacology, as it infers a cleaner target engagement profile compared to primary sulfonamide alternatives.

Carbonic Anhydrase Isozyme Selectivity Sulfonamide Off-target

Optimal Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide Use


PDE4 Subtype Selectivity Profiling and Respiratory Inflammation SAR Studies

Leveraging the class-level validation from the LASSBio-448 series, procure CAS 940986-47-0 as a key probe for PDE4 selectivity assays. Its specific substitution pattern serves as an ideal tool to map the steric and electronic requirements for achieving selectivity between PDE4A, PDE4B, PDE4C, and PDE4D isozymes. Pair with the 5-chloro analogue (CAS 791844-25-2) and the unsubstituted benzodioxole prototype in parallel cell-free enzyme inhibition assays at a concentration range of 0.1–100 µM to generate SAR for advanced lead optimization [1][2].

Metabolic Stability Screening Against CYP-Mediated Clearance in the Benzodioxole Series

Utilize CAS 940986-47-0 as a reference compound in microsomal and hepatocyte stability assays to experimentally validate its predicted resistance to O-demethylation. A comparative metabolic fingerprinting with LASSBio-448 using pooled human liver microsomes, with metabolite identification via LC-MS/MS, will quantify the half-life advantage conferred by the removal of methoxy metabolic soft spots. This scenario is critical for academic labs and CROs engaged in preclinical pharmacokinetic optimization of PDE4-targeted anti-asthmatic agents [3].

Anticancer Mechanism-of-Action Studies Focusing on Microtubule Dynamics

Based on the structural analogy to RPF101 and RPF151, CAS 940986-47-0 is a high-priority candidate for inclusion in focused libraries screening for mitotic catastrophe inducers. Screen against the NCI-60 panel or a breast cancer line panel (MCF-7, MDA-MB-231) at 0.1–50 µM, with immunofluorescence staining for α-tubulin to assess microtubule network disruption. Compare the rigid aromatic sulfonamide scaffold against the flexible RPF151 to correlate scaffold preorganization with mitotic arrest potency [4].

Chemical Probe for Off-Target Carbonic Anhydrase Profiling

Employ CAS 940986-47-0 as a selectivity control when profiling primary sulfonamide hits from high-throughput screens. In CA-II and CA-IX inhibition assays (pH 7.4, 25°C), the compound is expected to show negligible inhibition (>10 µM IC50) compared to primary sulfonamides. This application is essential for industrial hit triage workflows aiming to eliminate CA-related artifacts from screening deck outputs.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.